2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine 2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine
Brand Name: Vulcanchem
CAS No.: 5778-87-0
VCID: VC15942668
InChI: InChI=1S/C15H18N2O/c1-18-10-7-8-14-12(9-10)15(16)11-5-3-2-4-6-13(11)17-14/h7-9H,2-6H2,1H3,(H2,16,17)
SMILES:
Molecular Formula: C15H18N2O
Molecular Weight: 242.32 g/mol

2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine

CAS No.: 5778-87-0

Cat. No.: VC15942668

Molecular Formula: C15H18N2O

Molecular Weight: 242.32 g/mol

* For research use only. Not for human or veterinary use.

2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine - 5778-87-0

Specification

CAS No. 5778-87-0
Molecular Formula C15H18N2O
Molecular Weight 242.32 g/mol
IUPAC Name 2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine
Standard InChI InChI=1S/C15H18N2O/c1-18-10-7-8-14-12(9-10)15(16)11-5-3-2-4-6-13(11)17-14/h7-9H,2-6H2,1H3,(H2,16,17)
Standard InChI Key RDDMAFNPIDJMBQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)N=C3CCCCCC3=C2N

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, 2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine, reflects its bicyclic framework. Key structural elements include:

  • A quinoline moiety with a methoxy group at position 2.

  • A cycloheptane ring fused to the quinoline at positions 7–10, creating a partially saturated bicyclic system.

  • An amine group at position 11, which introduces basicity and hydrogen-bonding potential .

The canonical SMILES string (COC1=CC2=C(C=C1)N=C3CCCCCC3=C2N) and InChI key (RDDMAFNPIDJMBQ-UHFFFAOYSA-N) confirm the spatial arrangement . X-ray crystallography data remain unavailable, but computational models suggest a planar quinoline ring fused to a puckered cycloheptane, with the amine group positioned orthogonally to the aromatic system .

Synthesis and Chemical Reactivity

General Synthetic Strategies

The synthesis of this compound typically involves multi-step protocols leveraging Pechmann condensation and cyclization reactions. A representative route includes:

  • Formation of the quinoline core: Condensation of resorcinol derivatives with cyclic β-keto esters under acidic conditions (e.g., H2SO4/CF3COOH\text{H}_2\text{SO}_4/\text{CF}_3\text{COOH}) .

  • Introduction of the methoxy group: Electrophilic substitution or nucleophilic displacement at position 2 .

  • Cycloheptane ring construction: Intramolecular cyclization of a linear precursor using catalysts like PdCl2\text{PdCl}_2 or NaBH3CN\text{NaBH}_3\text{CN} .

  • Amine functionalization: Reductive amination or direct substitution at position 11 .

Yields for these steps range from 14% to 33%, limited by steric strain in the cycloheptane ring .

Key Reaction Pathways

  • Sulfamoylation: The amine group reacts with sulfamoyl chloride to form sulfamate derivatives, enhancing water solubility .

  • N-Alkylation: Treatment with alkyl halides (e.g., methyl iodide) modifies the amine’s electronic properties .

  • Oxidation: Fremy’s salt (KSO3\text{KSO}_3) converts the amine to a nitroso intermediate, critical for quinone formation .

Physicochemical Properties

PropertyValueSource
Molecular Weight242.32 g/mol
Density1.167 g/cm³
Boiling Point453.7°C at 760 mmHg
LogP (Octanol-Water)3.2
Refractive Index1.636
Flash Point228.2°C
SolubilityLow in water; soluble in DMF

The compound’s low aqueous solubility (logP = 3.2) and high thermal stability make it suitable for non-polar solvents and high-temperature reactions .

Biological Activity and Applications

Kinase Inhibition

Structural analogs of this compound exhibit tyrosine kinase inhibitory activity, potentially targeting receptors like EGFR and VEGFR. The methoxy group enhances binding affinity to ATP pockets, while the amine facilitates hydrogen bonding with catalytic residues .

Central Nervous System (CNS) Targets

Related tetrahydroquinolines act as mGlu2 NAMs (negative allosteric modulators), suggesting potential in treating neurological disorders. The amine group’s basicity aids blood-brain barrier penetration .

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